4,5-Dichloroacenaphthene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

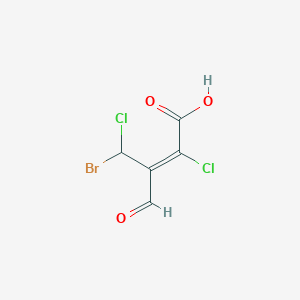

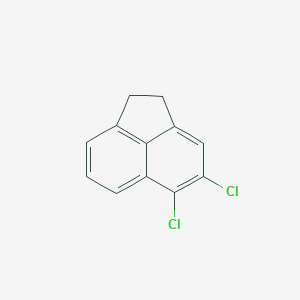

4,5-Dichloro-acenaphthene is a chlorinated derivative of Acenaphthene . It is a polycyclic hydrocarbon that has potential to act as polyploidizing agents in plants . Its unique properties make it valuable for studying organic synthesis and developing new materials.

Molecular Structure Analysis

The molecular structure of 4,5-Dichloroacenaphthene is similar to that of 5,6-dichloroacenaphthene . The molecular formula is C12H8Cl2 .Aplicaciones Científicas De Investigación

Adsorption Studies : Research on the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces in hydrochloric acid solutions has been conducted. These studies evaluate the efficiency of different additives for corrosion protection, which could be relevant to understanding the potential applications of 4,5-Dichloroacenaphthene in similar contexts (Bentiss et al., 2007).

Corrosion Inhibition : Investigations into the inhibiting efficiency of certain triazole derivatives for steel corrosion in acidic media offer insights into the chemical interactions and protection mechanisms. These studies might provide a framework for understanding how 4,5-Dichloroacenaphthene could be applied in corrosion inhibition (Lagrenée et al., 2002).

Organic Semiconductors : Research on organic field-effect transistors using naphtho[1,8-bc:5,4-b'c']dithiophene derivatives reveals the potential of these compounds in electronic applications. The study of 4,5-Dichloroacenaphthene might similarly explore its applications in electronic materials and devices (Takimiya et al., 2005).

Environmental Impact of Halogenated Compounds : Studies on the chlorination of aromatic hydrocarbons by chloroperoxidase from Caldariomyces fumago discuss the environmental implications of such reactions. This might hint at environmental considerations for 4,5-Dichloroacenaphthene (Vázquez-Duhalt et al., 2001).

Adsorption and Detoxification : Research on the adsorption of substituted phenols on activated carbon fibers, examining kinetics and mechanisms, can be relevant in understanding the environmental interactions and potential detoxification applications for similar compounds like 4,5-Dichloroacenaphthene (Liu et al., 2010).

Propiedades

IUPAC Name |

4,5-dichloro-1,2-dihydroacenaphthylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLPSXRQXFJSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C3=CC=CC1=C23)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-1,2-dihydroacenaphthylene | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.